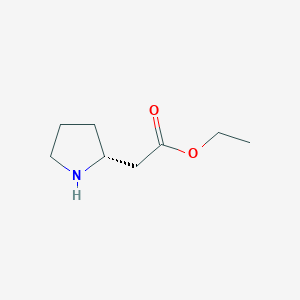

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 2-[(2R)-pyrrolidin-2-yl]acetate |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

MYUVDBULNNBWOG-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H]1CCCN1 |

Canonical SMILES |

CCOC(=O)CC1CCCN1 |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies of R Ethyl 2 Pyrrolidin 2 Yl Acetate

Enantioselective Pathways to the Pyrrolidine (B122466) Core

The construction of the chiral pyrrolidine ring is the cornerstone of any synthesis of (R)-Ethyl 2-(pyrrolidin-2-yl)acetate. Several distinct strategies have been developed to achieve this with high enantiomeric purity.

Asymmetric Hydrogenation Strategies for Pyrrolidine Ring Construction

Asymmetric hydrogenation represents a powerful and atom-economical method for the enantioselective synthesis of chiral heterocycles. This approach typically involves the hydrogenation of a prochiral pyrrole (B145914) precursor using a chiral catalyst. While direct asymmetric hydrogenation of ethyl 2-(pyrrol-2-yl)acetate to this compound remains a challenging transformation, related strategies have been successfully employed for similar structures. For instance, the diastereoselective hydrogenation of highly substituted pyrrole systems has been shown to afford functionalized pyrrolidines with excellent control over the relative stereochemistry. mdpi.com The development of suitable chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, is crucial for achieving high enantioselectivity in the hydrogenation of pyrrole derivatives. The choice of ligand and reaction conditions can significantly influence the stereochemical outcome.

Chiral Auxiliary-Mediated Approaches to Pyrrolidine Acetate (B1210297) Enantiomers

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the pyrrolidine ring. For example, a chiral amine could be used to form an enamine or imine, which then undergoes a diastereoselective cyclization reaction. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary. While general principles of chiral auxiliary-mediated synthesis are well-established, specific applications for the direct synthesis of this compound are not extensively documented in readily available literature. However, the versatility of this method suggests its potential applicability.

Organocatalytic Enantioselective Synthesis of Pyrrolidine Frameworks

The field of asymmetric organocatalysis has witnessed explosive growth, offering a metal-free alternative for the synthesis of chiral molecules. Proline and its derivatives have emerged as powerful organocatalysts for a variety of enantioselective transformations, including the construction of pyrrolidine rings. unibo.it These catalysts operate through the formation of chiral enamines or iminium ions, which then participate in stereoselective bond-forming reactions. For the synthesis of this compound, an organocatalytic approach could involve the reaction of a precursor containing the ethyl acetate moiety with another reactant in the presence of a chiral organocatalyst to construct the pyrrolidine ring with the desired stereochemistry. The development of novel and more efficient organocatalysts continues to expand the scope of this methodology for the synthesis of complex chiral molecules.

Chiral Pool Synthesis Utilizing Pyrrolidine Precursors

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature to construct complex chiral molecules. For the synthesis of this compound, naturally occurring amino acids such as (R)-proline or its derivatives serve as excellent starting points. A particularly relevant precursor is (R)-pyroglutamic acid, which possesses the desired stereocenter at the 2-position of the pyrrolidine ring.

A potential synthetic route from (R)-pyroglutamic acid could involve the following key transformations:

Reduction of the carboxylic acid: The carboxylic acid functionality of pyroglutamic acid can be selectively reduced to a hydroxymethyl group.

Conversion of the hydroxyl group to a leaving group: The resulting alcohol can be converted into a better leaving group, such as a tosylate or mesylate.

Nucleophilic substitution: A nucleophilic cyanide source can then be used to displace the leaving group, introducing the carbon atom required for the acetic acid side chain.

Hydrolysis of the nitrile: The nitrile can then be hydrolyzed to the corresponding carboxylic acid.

Esterification: Finally, the carboxylic acid is esterified to yield this compound.

This chiral pool approach offers a reliable and often highly stereospecific route to the target molecule, as the crucial stereocenter is preserved from the starting material.

Advanced Synthetic Transformations Leading to the Ethyl Acetate Moiety

Once the chiral pyrrolidine core has been established, the final step in the synthesis of this compound is the introduction or modification of the ethyl acetate side chain.

Esterification Reactions and Functionalization Strategies

The most direct method for introducing the ethyl acetate moiety is through the esterification of the corresponding carboxylic acid, (R)-2-(pyrrolidin-2-yl)acetic acid. The Fischer esterification is a classic and widely used method for this transformation. acs.orgresearchgate.netuva.esbeilstein-journals.org This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester.

Table 1: Common Conditions for Fischer Esterification

| Parameter | Typical Conditions |

| Alcohol | Ethanol (often used as solvent) |

| Acid Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (TsOH) |

| Temperature | Reflux |

| Reaction Time | Several hours |

Alternatively, other esterification methods can be employed, particularly if the substrate is sensitive to strong acidic conditions. These methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate the formation of an active ester intermediate, which then reacts with ethanol to form the desired product under milder conditions.

In cases where the ethyl acetate side chain is constructed from a different functional group, various functionalization strategies can be employed. For example, if the synthesis yields a nitrile derivative as described in the chiral pool approach, a two-step procedure involving hydrolysis to the carboxylic acid followed by esterification would be necessary.

Diverse Functional Group Interconversions at the Acetate Position

The ethyl acetate side chain of this compound is amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. These functional group interconversions (FGIs) typically target the ester carbonyl group or the adjacent α-carbon. imperial.ac.uk

Key transformations include:

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (R)-2-(pyrrolidin-2-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, (R)-2-(pyrrolidin-2-yl)acetaldehyde, can be achieved with specific reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. vanderbilt.edu

Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester using an aqueous base (e.g., sodium hydroxide), followed by acidic workup, yields the corresponding carboxylic acid, (R)-2-(pyrrolidin-2-yl)acetic acid.

Amidation: The ester can be converted into a variety of amides through aminolysis, which is the direct reaction with a primary or secondary amine. This reaction can also be performed more efficiently by first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive species (like an acid chloride or acyl imidazole), and then reacting it with the desired amine.

Transesterification: The ethyl group of the ester can be exchanged for another alkyl group by reacting the compound with a different alcohol (e.g., methanol (B129727), tert-butanol) under acidic or basic catalysis.

α-Carbon Functionalization: The α-protons on the carbon adjacent to the ester carbonyl can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides or carbonyl compounds (in aldol-type reactions), to form new carbon-carbon bonds at the α-position.

The following table summarizes these key interconversions:

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ | Primary Alcohol |

| Partial Reduction | DIBAL-H | Aldehyde |

| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

| Amidation | Amine (R₂NH) | Amide |

| Transesterification | Alcohol (R'OH), H⁺ or OR'⁻ | New Ester |

| α-Alkylation | 1. LDA; 2. Alkyl Halide (R'X) | α-Substituted Ester |

Control of Absolute Configuration and Diastereoselectivity in this compound Synthesis

Achieving precise stereochemical control is paramount in the synthesis of chiral molecules like this compound. This involves controlling both the absolute configuration at the C2 stereocenter and, in more complex syntheses, the diastereoselectivity when new stereocenters are formed. lookchem.comimperial.ac.uknih.gov

Control of Absolute Configuration

The most reliable method for establishing the desired (R) absolute configuration is to employ a chiral pool starting material. nih.gov (R)-proline is the logical and most common precursor for this purpose. Since the stereocenter is already present in the starting material, the synthetic sequence is designed to preserve this configuration. A potential route involves N-protection of (R)-proline, followed by a homologation sequence like the Arndt-Eistert reaction, which extends the carboxylic acid side chain to an ester without affecting the existing stereocenter. vanderbilt.edu An alternative to chemical synthesis is chiral resolution, where a racemic mixture of ethyl 2-(pyrrolidin-2-yl)acetate is separated into its constituent enantiomers using a chiral resolving agent or chiral chromatography. nih.govmdpi.com The absolute configuration of the separated enantiomers must then be determined, for example, by derivatization with a chiral agent like Mosher's acid and subsequent NMR analysis. researchgate.net

Control of Diastereoselectivity

While the target molecule itself is not diastereomeric, control of diastereoselectivity is crucial in synthetic routes that build the pyrrolidine ring from acyclic precursors or introduce additional substituents.

Substrate Control: When a chiral center is already present in the molecule (as in a derivative of (R)-proline), it can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis.

Reagent Control: In this approach, a chiral reagent or catalyst is used to favor the formation of one diastereomer over another. For instance, in the synthesis of 2,5-disubstituted pyrrolidines via intramolecular C-H amination, the choice of ligands on the iron catalyst is critical for achieving high diastereoselectivity. nih.gov

Stereodirecting Groups: Temporary functional groups can be installed to direct the stereochemical course of a reaction. An η4-dienetricarbonyliron complex, for example, has been used as a stereodirecting element in the synthesis of 2-dienyl-substituted pyrrolidines, ensuring excellent diastereoselectivity by controlling the conformation of the reactive iminium ion intermediate. acs.orglookchem.com

These strategies allow chemists to precisely control the three-dimensional architecture of the molecule, ensuring the synthesis of the desired (R)-enantiomer with high optical purity.

Applications of R Ethyl 2 Pyrrolidin 2 Yl Acetate in Complex Molecular Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The inherent chirality of (R)-Ethyl 2-(pyrrolidin-2-yl)acetate makes it an ideal chiral building block, or "chiron," for the synthesis of a variety of natural products and their analogs. The pyrrolidine (B122466) scaffold is a common motif in many biologically active molecules, particularly alkaloids.

Precursor in Alkaloid Syntheses, including Camptothecin Analogs

The pyrrolidine ring is a core structural component of numerous alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.govmdpi.com Consequently, pyrrolidine derivatives are frequently employed as precursors in the synthesis of these complex molecules. nih.gov The utility of pyrrolidine-containing compounds extends to the synthesis of important anticancer agents. For instance, a key intermediate for the total asymmetric synthesis of 20(S)-camptothecin, a potent anticancer drug, is an optically active [N-tosyl-(R)-prolyloxy]-2(S)-[4-cyano-8,8-ethylenedioxy-5-oxo-5,6,7,8-tetrahydroindolizin-3-yl] acetate (B1210297). nih.govdoaj.org The synthesis of this crucial intermediate highlights the importance of chiral pyrrolidine-derived structures in accessing medicinally significant molecules. While not a direct precursor, the structural similarity and chiral nature of this compound make it a relevant starting point for analogous synthetic strategies.

The pyrrolidine moiety is also found in a wide array of other alkaloid families, including the tropane (B1204802), pyrrolizidine (B1209537), and indolizidine alkaloids. nih.govuow.edu.aukib.ac.cn The synthesis of these alkaloids often relies on the use of chiral pyrrolidine-based starting materials to establish the desired stereochemistry. researchgate.net Although 1-methylpyrrolidine-2-acetic acid was found not to be an efficient precursor for tropane alkaloids, the broader class of pyrrolidine derivatives remains central to many synthetic approaches in this field. nih.gov

Intermediate for Other Nitrogen-Containing Heterocycles

Beyond alkaloids, this compound and related compounds are valuable intermediates in the synthesis of a diverse range of nitrogen-containing heterocycles. uow.edu.aunih.govnih.gov These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. researchgate.net

The synthesis of functionalized pyrrolidines is a key step in accessing more complex heterocyclic systems. uow.edu.au For example, pyrrolidine derivatives can be elaborated into pyrrolizidine and indolizidine ring systems, which are the core structures of many alkaloids. uow.edu.au Furthermore, reactions such as the intramolecular aza-Michael reaction can be employed to construct N-phenylpyrrolidin-2-yl heterocycles. ajol.info The versatility of the pyrrolidine ring allows for its incorporation into a variety of synthetic strategies aimed at producing novel heterocyclic compounds. beilstein-journals.orgacs.org

Utility as a Chiral Auxiliary in Asymmetric Transformations

In addition to its role as a chiral building block, the pyrrolidine framework of this compound can be utilized as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed.

Diastereoselective Alkylation Reactions

Chiral auxiliaries are widely used to direct the diastereoselective alkylation of enolates. The chiral auxiliary is typically attached to the carbonyl compound to form a chiral enolate, which then reacts with an electrophile from a less sterically hindered face, leading to the formation of a new stereocenter with a high degree of stereocontrol.

The general strategy for the synthesis of chiral 2,2-disubstituted pyrrolidines often involves an asymmetric allylic alkylation reaction to establish the stereochemistry. nih.govresearchgate.net This is followed by a stereoretentive ring contraction to yield the desired products. nih.gov While specific examples utilizing this compound as the auxiliary are not extensively documented in this exact context, the principle of using a chiral pyrrolidine-based structure to control alkylation is well-established. For instance, the pioneering work of Seebach demonstrated the diastereoselective alkylation of a proline-derived oxazolidinone to produce tetrasubstituted proline derivatives with no loss of optical purity. nih.gov

| Reaction Type | Chiral Auxiliary Type | Key Transformation | Stereochemical Outcome |

| Asymmetric Allylic Alkylation | Benzyloxy imide | Formation of a stereogenic quaternary center | Enantioenriched 2,2-disubstituted pyrrolidines |

| Diastereoselective Alkylation | Proline-derived oxazolidinone | Enolate alkylation | Tetrasubstituted proline derivatives |

Asymmetric Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is employed, the reaction can proceed with high levels of stereoselectivity, leading to the formation of enantiomerically enriched products. The use of Lewis acids can further enhance the rate and selectivity of these reactions. nih.govmdpi.com

Pyrrolidine-based structures have been successfully employed as chiral ligands and catalysts in asymmetric Diels-Alder reactions. For example, a novel bispyrrolidine diboronate compound, derived from the reaction of two molecules of oxazaborolidine, has been shown to effectively catalyze the Diels-Alder reaction between various dienophiles and dienes with excellent regioselectivity, enantioselectivity, and exo/endo selectivity. chemrxiv.orgresearchgate.net Additionally, [3+2] cycloaddition reactions involving azomethine ylides and various dipolarophiles provide a versatile route to highly substituted pyrrolidines. researchgate.netmdpi.comnih.gov

| Catalyst/Auxiliary | Reaction Type | Substrates | Selectivity |

| Bispyrrolidine diboronate | Diels-Alder | Mono- and di-carbonyl activated dienophiles and dienes | >20:1 regioselectivity, up to >99:1 enantioselectivity, >20:1 exo/endo selectivity chemrxiv.org |

| Chiral secondary amine | [3+2] Cycloaddition | Acrolein and acyclic azomethine ylides | Complete diastereomeric control and up to 80% enantioselectivity researchgate.net |

Applications in Stereoselective Aldol (B89426) and Michael Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries can control the stereochemical outcome of the reaction, leading to the formation of syn- or anti-aldol products with high diastereoselectivity. harvard.edu Similarly, the Michael reaction, or conjugate addition, can be rendered stereoselective through the use of chiral auxiliaries.

Pyrrolidine itself has been shown to be an effective organocatalyst for direct aldol addition reactions in water, providing β-hydroxyketones in high yields. The development of chiral versions of pyrrolidine catalysts has enabled asymmetric aldol reactions to be carried out in an aqueous environment. The general principle of using chiral auxiliaries in aldol reactions is well-established, with Evans' chiral auxiliaries being a prime example of their successful application in a wide range of asymmetric transformations, including aldol reactions and 1,4-additions (Michael reactions). nih.gov While direct application of this compound as an auxiliary in these reactions is not extensively detailed, the underlying principles of chiral induction by related structures are highly relevant. wiley-vch.de

Development as a Chiral Ligand or Catalyst in Asymmetric Catalysis

The chiral pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, valued for its conformational rigidity and the stereochemical information embedded within its structure. nih.gov Compounds such as this compound are part of this privileged class of molecules, serving either directly or as foundational building blocks for more complex chiral ligands and organocatalysts. nih.gov The versatility of the pyrrolidine ring allows it to participate in both metal-free organocatalysis and sophisticated metal-catalyzed transformations. nih.govnih.gov

Organocatalytic Applications of Pyrrolidine Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.gov Within this field, chiral pyrrolidine derivatives have established a prominent position, largely due to their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.govnih.gov

The secondary amine of the pyrrolidine ring is the key functional group for this mode of catalysis, known as aminocatalysis. nih.gov The structures of pyrrolidine-derived organocatalysts have been extensively modified to optimize catalytic efficiency and selectivity. unibo.it Modifications at the C-2 position, such as the ethyl acetate group in this compound, are particularly crucial as they can introduce additional functionalities, such as hydrogen-bond donors, or create a specific steric environment to control the facial selectivity of a reaction. nih.govmdpi.com For instance, chiral pyrrolidines featuring a hydrogen-bonding donor in the C-2 side chain typically act by covalently binding one substrate while coordinating a second substrate through non-covalent interactions. nih.gov

The utility of the pyrrolidine framework is demonstrated across a wide array of organocatalytic reactions. New catalysts are often developed from the "chiral pool," using readily available starting materials to synthesize tuneable catalytic motifs. nih.gov These catalysts have proven highly effective in key carbon-carbon bond-forming reactions.

Table 1: Examples of Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives

| Reaction Type | Catalyst Type | Role of Pyrrolidine Scaffold | Typical Substrates |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Forms enamine intermediate with aldehyde/ketone | Aldehydes, Ketones, Nitroolefins |

| Aldol Reaction | Prolinamides, Peptides | Enamine formation and H-bond activation | Ketones, Aldehydes |

| [3+2] Cycloaddition | Diphenylprolinol | Iminium activation of α,β-unsaturated aldehydes | α,β-Unsaturated aldehydes, Azomethine ylides |

| α-Chlorination | Chiral aminodiols | Enamine formation | β-Ketoesters |

Metal-Catalyzed Asymmetric Transformations Involving Pyrrolidine Ligands

In addition to their role in organocatalysis, pyrrolidine derivatives are extensively used as chiral ligands in transition metal-catalyzed reactions. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a defined chiral environment that directs the stereochemical outcome of the transformation. The ester functionality in this compound can also serve as a coordination site, potentially enabling bidentate chelation to a metal.

The development of ligand-assisted palladium-catalyzed C-H activation is a prime example of this application. Specific amino acid-derived ligands can facilitate a reversible C-H bond activation step, enabling transformations like the C(sp³)–H alkenylation of aliphatic amines to produce complex pyrrolidine-based heterocycles. nih.gov

Furthermore, pyrrolidine-based ligands are instrumental in cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides is a direct method for synthesizing substituted pyrrolidines. ingentaconnect.com While initially promoted by Lewis acids, organocatalytic and metal-catalyzed versions have been developed, providing alternative and highly stereoselective routes to these important heterocycles. ingentaconnect.comacs.org For example, catalyst systems involving silver and ferrocenyl aziridinyl methanol (B129727) (FAM) ligands have been shown to produce highly substituted pyrrolidines in excellent yields and with high enantioselectivity. metu.edu.tr

Table 2: Pyrrolidine Ligands in Metal-Catalyzed Asymmetric Synthesis

| Metal | Ligand Type | Reaction Type | Product Type | Ref. |

| Palladium (Pd) | Amino acid-derived | C(sp³)–H Alkenylation | Functionalized Pyrrolidines | nih.gov |

| Iridium (Ir) | Phosphine-based | Reductive [3+2] Cycloaddition | Substituted Pyrrolidines | acs.org |

| Rhodium (Rh) | Not specified | Dual C-H Annulation | Polycyclic Scaffolds | |

| Silver (Ag) | Ferrocenyl Aziridinyl Methanol | 1,3-Dipolar Cycloaddition | Substituted Pyrrolidines | metu.edu.tr |

| Cobalt (Co) | Phosphite-based | [2+2+2] Cycloaddition | Pyrrolidine-fused systems | researchgate.net |

Precursor for Advanced Pharmaceutical Research Intermediates

The pyrrolidine nucleus is one of the most prevalent five-membered nitrogen-containing heterocycles found in FDA-approved drugs, making it a "privileged scaffold" in pharmaceutical science. nih.govnih.gov Its structural features are fundamental to the biological activity of numerous compounds. mdpi.com Consequently, chiral C-2 substituted pyrrolidines like this compound are valuable intermediates in the synthesis of advanced pharmaceutical agents. researchgate.net

The synthesis of many pyrrolidine-containing drugs begins with chiral precursors derived from natural amino acids like proline and 4-hydroxyproline. mdpi.comresearchgate.net These starting materials are then elaborated into more complex molecular architectures. For instance, the synthesis of Eletriptan, a drug used to treat migraines, involves the reaction of a substituted indole (B1671886) with a C-2 functionalized pyrrolidine derivative. mdpi.com Similarly, Avanafil, a phosphodiesterase-5 inhibitor, is synthesized via the condensation of a carboxylic acid with (S)-prolinol, a reduction product of proline. mdpi.com

The modular nature of syntheses involving pyrrolidine intermediates allows for the systematic variation of substituents to optimize pharmacological properties. The ethyl acetate group in this compound can be readily transformed into other functional groups, such as amides, alcohols, or more complex side chains, providing access to a diverse range of potential drug candidates. This versatility makes it a key building block for constructing libraries of compounds for drug discovery programs. nih.gov

Table 3: Examples of Pharmaceutical Agents Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Pyrrolidine Precursor Type |

| Avanafil | Phosphodiesterase-5 Inhibitor | (S)-Prolinol |

| Eletriptan | Antimigraine Agent (5-HT1 receptor agonist) | C-2 Substituted Pyrrolidine |

| Vernakalant | Antiarrhythmic Agent | (R)-3-Hydroxypyrrolidine derivative |

| Acalabrutinib | Kinase Inhibitor (Anti-cancer) | 2-Aryl-substituted N-carboxypyrrolidine |

| Larotrectinib | Kinase Inhibitor (Anti-cancer) | 2-Aryl-substituted Pyrrolidine |

| Captopril | ACE Inhibitor | Proline derivative |

Structural Elucidation and Conformational Analysis of R Ethyl 2 Pyrrolidin 2 Yl Acetate and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of (R)-Ethyl 2-(pyrrolidin-2-yl)acetate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques in this regard, each offering unique insights into the molecule's connectivity and functional group composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of this compound. One-dimensional (1D) NMR spectra provide initial information on the chemical environment of the nuclei. For a definitive structural elucidation, advanced two-dimensional (2D) NMR techniques are employed. uni.lunih.govelifesciences.orgweebly.com

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the ethyl ester group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~3.5 | ~58 |

| 3 | ~1.8, ~2.0 | ~30 |

| 4 | ~1.6, ~1.9 | ~25 |

| 5 | ~3.0, ~3.2 | ~46 |

| 6 | ~2.5 | ~42 |

| 7 (C=O) | - | ~173 |

| 8 (O-CH₂) | ~4.1 | ~60 |

| 9 (CH₃) | ~1.2 | ~14 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques for Connectivity Mapping:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity within the pyrrolidine ring and the ethyl group. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. sdsu.eduyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connection between the pyrrolidine ring and the acetate (B1210297) moiety, as well as confirming the ester functionality. sdsu.eduyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY or ROESY can help in determining the relative stereochemistry and preferred conformations in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. dtic.mil The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the N-H bond of the secondary amine, the C=O bond of the ester, and the C-O bonds, in addition to the C-H stretching and bending vibrations. researchgate.netchem-soc.siresearchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3300-3500 | Medium |

| C-H (alkane) | Stretch | 2850-2960 | Medium to Strong |

| C=O (ester) | Stretch | ~1735 | Strong |

| C-O (ester) | Stretch | 1000-1300 | Strong |

| N-H (amine) | Bend | 1550-1650 | Variable |

| C-H (alkane) | Bend | 1350-1470 | Variable |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While NMR and IR spectroscopy provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. mdpi.com For a chiral compound like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously confirming the 'R' configuration at the stereocenter. researchgate.netresearchgate.net

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. Analysis of this pattern allows for the calculation of the precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1044.4 |

| Z | 4 |

| Flack Parameter | ~0.0 |

Note: This is a hypothetical data table as no published crystal structure for this compound was found.

A key parameter in the crystallographic analysis of chiral molecules is the Flack parameter, which provides a measure of the absolute configuration of the crystal structure. A value close to zero for the correct enantiomer confirms the assigned stereochemistry.

Computational Chemistry and Theoretical Studies

In conjunction with experimental techniques, computational chemistry provides powerful tools for in-depth analysis of the structural and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wu.ac.thresearch-nexus.netmdpi.com DFT calculations can provide valuable insights into the reactivity and stability of this compound by determining properties such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential. ajchem-a.commdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Interactive Data Table: Representative DFT-Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are representative for a molecule of this type and would need to be calculated specifically for this compound.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Exploration

While DFT calculations are excellent for studying the properties of a single, optimized geometry, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape of flexible molecules like this compound over time. elifesciences.orgnih.govnih.govmanchester.ac.uk The pyrrolidine ring can adopt various puckered conformations (envelope and twist), and the side chain has multiple rotatable bonds.

MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory of the molecule's conformations. This allows for the identification of low-energy conformers and the understanding of the dynamic interplay between different parts of the molecule. biorxiv.org The results of MD simulations can provide a dynamic picture that complements the static view from X-ray crystallography and the solution-state average from NMR. mdpi.com

Configurational Analysis and Conformational Landscapes of Pyrrolidine Systems

The five-membered pyrrolidine ring, a core structural motif in this compound, is not planar. To alleviate torsional strain, the ring adopts puckered conformations, a phenomenon often described as pseudorotation. nih.gov This non-planarity is a critical determinant of the molecule's three-dimensional shape, influencing its interactions with other molecules. The conformational landscape of pyrrolidine and its derivatives is primarily defined by two low-energy envelope conformations, commonly referred to as Cγ-endo (DOWN) and Cγ-exo (UP). nih.govaip.org

In these conformations, four of the ring atoms are roughly coplanar, while the fifth atom (typically Cγ, the carbon atom opposite the nitrogen) is puckered out of this plane. The nomenclature—endo and exo—is based on the direction of the pucker relative to a substituent at a reference position, which for derivatives of the amino acid proline, is the Cα carbonyl group. nih.gov In Cγ-endo, the Cγ atom is displaced towards the substituent, while in Cγ-exo, it is displaced away from it. nih.govresearchgate.net The interconversion between these puckered states has a relatively low energy barrier, meaning that multiple conformations can coexist in equilibrium at room temperature. nih.gov

The specific configuration of substituents on the pyrrolidine ring profoundly influences the equilibrium between the endo and exo puckers. For 2-substituted pyrrolidines like this compound, the ethyl acetate group at C2 is the primary determinant of the conformational preference. The energetic balance between conformers is dictated by a combination of steric and stereoelectronic effects. kvinzo.comnih.gov Theoretical and quantum mechanical calculations, often corroborated by NMR spectroscopy, show that even subtle changes in substitution can shift this balance significantly. For instance, in studies of β-proline derivatives, the Cγ-endo pucker was calculated to be more stable than the Cγ-exo state, with an energy difference of 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. nih.gov

| Conformation | Description | Typical Dihedral Angles (χ1, χ2) | Relative Stability |

| Cγ-endo (DOWN) | Cγ is puckered towards the C2 substituent. | χ1 > 0°, χ2 < 0° | Often preferred in cis-proline residues. nih.govnih.gov |

| Cγ-exo (UP) | Cγ is puckered away from the C2 substituent. | χ1 < 0°, χ2 > 0° | Favored by certain substituents (e.g., 4R-hydroxyproline) due to stereoelectronic effects. kvinzo.comnih.gov |

The analysis of pyrrolidine ring conformations relies heavily on experimental techniques like NMR spectroscopy and X-ray crystallography, complemented by computational methods such as Density Functional Theory (DFT). nih.govrsc.org NMR spectroscopy is particularly powerful for studying conformations in solution. Proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) data provide through-bond and through-space information, respectively, which can be used to deduce dihedral angles and internuclear distances, thereby defining the ring's pucker. nih.govnih.gov

For instance, the distribution of dihedral angles is a key indicator of the dominant conformation. Statistical analysis of proline residues in large protein databases has shown that the puckering state is strongly correlated with other structural parameters. Proline residues where the preceding peptide bond is in the cis state show a strong preference (over 80%) for the DOWN (Cγ-endo) pucker. nih.gov In contrast, trans-proline residues are more evenly distributed between the UP and DOWN forms, though the UP pucker is favored in alpha-helical structures. nih.gov

Substituents at other positions on the ring also exert significant control. Electronegative substituents at the C4 position, for example, can favor one pucker over the other due to stereoelectronic effects, such as hyperconjugation. nih.govresearchgate.net Similarly, bulky substituents, like a tert-butyl group, strongly favor a pseudoequatorial orientation, which in turn locks the ring into a specific puckered conformation to minimize steric strain. nih.gov These findings underscore the intricate relationship between the substitution pattern and the conformational landscape of the pyrrolidine ring, which is fundamental to understanding the stereochemistry of molecules like this compound and its derivatives.

| Factor | Influence on Pyrrolidine Conformation | Example |

| C2 Substituent | Steric bulk and electronic properties determine the primary endo/exo equilibrium. | The ethyl acetate group in the title compound. |

| N-Substitution | Can influence the puckering and introduce cis/trans isomerism in N-acyl derivatives. | N-acylated prolines show distinct conformational preferences. nih.gov |

| C4 Substituent | Stereoelectronic and steric effects can override C2 influences to favor a specific pucker. | 4-Fluoroproline (stereoelectronic) and 4-tert-butylproline (steric) lock the ring conformation. nih.govnih.gov |

| Solvent | Can alter the energy difference between conformers. | The energy gap between endo and exo forms of a β-proline derivative is smaller in solution than in the gas phase. nih.gov |

Analytical Methodologies for Chiral Purity and Enantiomeric Excess Determination of R Ethyl 2 Pyrrolidin 2 Yl Acetate

Chromatographic Techniques for Enantioseparation

Chromatographic methods are the most widely used for the resolution of enantiomers due to their high efficiency and accuracy. mdpi.com These techniques involve the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to create diastereomeric interactions with the enantiomers, leading to different retention times. eijppr.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioseparation of proline derivatives. researchgate.net The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs), which allows for the formation of transient diastereomeric complexes with the analytes. eijppr.com Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective for this class of compounds. eijppr.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, are highly versatile. nih.govresearchgate.net Columns like Chiralpak® AD-H (amylose derivative) and Chiralcel® OD-H (cellulose derivative) have demonstrated successful separation of pyrrolidine-based compounds. researchgate.netnih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, within the chiral grooves of the polysaccharide structure. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., ethanol (B145695), isopropanol), is crucial for achieving optimal resolution. researchgate.netnih.gov The concentration and type of alcohol can significantly impact retention times and selectivity. unive.it

Macrocyclic glycopeptide CSPs, such as those based on vancomycin (B549263) (Chirobiotic™ V) or teicoplanin (Chirobiotic™ T), offer another robust option for separating amino acid derivatives. mdpi.com These CSPs are known for their multi-modal capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.com The complex structure of these selectors provides multiple sites for chiral recognition, including hydrogen bonding, ionic interactions, and inclusion complexation. mdpi.com

The following table summarizes typical HPLC conditions used for the separation of proline derivatives, which are analogous to (R)-Ethyl 2-(pyrrolidin-2-yl)acetate.

Interactive Data Table: HPLC Conditions for Chiral Separation of Proline Derivatives

| Chiral Stationary Phase (CSP) | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane / Ethanol / TFA (Trifluoroacetic acid) | 1.0 | UV | researchgate.net |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane / Isopropanol | 1.0 | UV | nih.gov |

| Teicoplanin | Chirobiotic™ T | Methanol (B129727) / Acetic Acid / Triethylamine | 1.0 | UV/MS | mdpi.com |

Gas chromatography (GC) is another highly efficient technique for chiral separations, offering advantages such as high resolution, speed, and sensitivity. mdpi.comsigmaaldrich.com Direct analysis of amino acid esters like Ethyl 2-(pyrrolidin-2-yl)acetate can be challenging due to their polarity and low volatility. Therefore, achiral derivatization is often a necessary prerequisite to improve their chromatographic properties without affecting the chiral center. sigmaaldrich.com

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. uni-muenchen.deresearchgate.net These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the rim, various selectors with different enantioselective properties can be created. researchgate.net Columns such as those with trifluoroacetyl derivatized cyclodextrins (e.g., Astec CHIRALDEX® G-TA) or permethylated beta-cyclodextrin (B164692) are widely used. sigmaaldrich.comgcms.cz The separation mechanism is based on the differential inclusion of the derivatized enantiomers into the chiral cyclodextrin cavity. uni-muenchen.de The stability of the transient diastereomeric complexes formed between the enantiomers and the CSP determines the separation efficiency. uni-muenchen.de A key advantage of chiral GC is that selectivity can often be enhanced by simply lowering the column temperature. sigmaaldrich.com

Interactive Data Table: GC Conditions for Chiral Separation of Derivatized Proline

| Chiral Stationary Phase (CSP) | Column Type | Carrier Gas | Temperature Program | Derivatization | Reference |

|---|---|---|---|---|---|

| Trifluoroacetyl-γ-cyclodextrin | CHIRALDEX® G-TA | Helium | 40°C ramp to 200°C | Methylation + Acetylation | sigmaaldrich.com |

| Permethylated β-cyclodextrin | Cyclodex-B | Helium | 40°C ramp to 220°C | N-acylation | wisc.edu |

Derivatization Strategies for Enhanced Chromatographic Enantioseparation

Derivatization is a chemical modification process used to convert the analyte into a more suitable form for analysis. nih.gov In the context of chiral separations of this compound, derivatization serves several purposes:

For GC Analysis: To increase the volatility and thermal stability of the analyte and to reduce peak tailing by masking polar functional groups (amine). sigmaaldrich.com

For HPLC Analysis: To introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, which is particularly useful when the analyte lacks a strong UV-absorbing moiety. impactfactor.org

Indirect Separation: To react the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. eijppr.com

For GC analysis of proline derivatives, a common strategy is a two-step reaction involving esterification of the carboxylic acid group followed by acylation of the secondary amine. sigmaaldrich.com For instance, methylation with methanolic HCl followed by acetylation with acetic anhydride (B1165640) or trifluoroacetic anhydride can produce volatile derivatives with excellent peak shapes. sigmaaldrich.com

For HPLC, derivatization with a fluorescent reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed. This reaction targets the secondary amine of the pyrrolidine (B122466) ring, attaching a tag that allows for highly sensitive fluorescence detection. impactfactor.org Another widely used class of reagents is based on 1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with amines to form stable diastereomers that are easily separable and detectable. nih.govmdpi.com

Interactive Data Table: Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| Methanolic HCl / Acetic Anhydride | Amine and Carboxyl | GC | Increase volatility, improve peak shape | sigmaaldrich.com |

| Trifluoroacetic Anhydride (TFAA) | Amine | GC | Increase volatility, create more stable derivative | sigmaaldrich.com |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Amine | HPLC | Introduce a fluorophore for sensitive detection | impactfactor.org |

| (+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amine | HPLC | Form diastereomers for indirect separation, add fluorophore | nih.gov |

Spectroscopic Methods for Enantiomeric Excess Analysis

While chromatography is the dominant method for enantioseparation, spectroscopic techniques offer alternative, often faster, methods for determining enantiomeric excess, typically without requiring physical separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for ee determination through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.gov These reagents are enantiomerically pure compounds that interact with the analyte's enantiomers to form transient diastereomeric complexes. This interaction leads to the creation of distinct chemical environments for the nuclei of the R and S enantiomers, resulting in separate signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR). nih.gov The ratio of the integrals of these separated signals corresponds directly to the enantiomeric ratio of the sample. Proline-derived chiral receptors have been shown to be effective as chiral shift reagents for this purpose. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Since enantiomers are non-superimposable mirror images, they exhibit mirror-image CD spectra. A racemic mixture will be CD-silent, while an enantiomerically enriched mixture will display a CD spectrum. The intensity of the CD signal is proportional to the enantiomeric excess. This technique can be used in host-guest systems where a chiral host binds the analyte, inducing a measurable CD signal that can be correlated to the ee. acs.org

Mass Spectrometry (MS): Advanced mass spectrometry methods have been developed for the rapid determination of enantiomeric excess. americanlaboratory.com These techniques often involve the formation of diastereomeric complexes in the gas phase, for example, by reacting the analyte with a chiral reference compound within the mass spectrometer. ucdavis.edu The relative abundances of the diastereomeric ions or their fragment ions can then be correlated to the enantiomeric excess of the original sample. rsc.org These methods are particularly valued for their high speed and sensitivity, making them suitable for high-throughput screening applications. americanlaboratory.com

Future Directions and Emerging Research Avenues

Expansion of Synthetic Scope and Efficiency for Pyrrolidine (B122466) Acetate (B1210297) Derivatives

The demand for enantiomerically pure pyrrolidine derivatives necessitates the development of more efficient, versatile, and sustainable synthetic methodologies. Current research focuses on moving beyond traditional methods, which often rely on precursors like proline, to explore novel strategies that offer greater structural diversity and improved yields. mdpi.comnih.gov

One promising direction is the stereoselective cyclization of acyclic compounds, which allows for the creation of the pyrrolidine ring with desired substituents at any position, thus overcoming the structural limitations of proline-based syntheses. mdpi.comnih.gov Recent advancements include photo-promoted ring contractions of readily available pyridines to produce pyrrolidine skeletons. osaka-u.ac.jp Biocatalysis presents another innovative frontier; directed evolution of enzymes like cytochrome P411 has enabled the intramolecular amination of C(sp³)–H bonds to construct chiral pyrrolidines with high efficiency and enantioselectivity. acs.orgnih.gov This enzymatic approach offers a concise route to these valuable N-heterocycles. nih.gov

Future efforts will likely concentrate on:

Novel Catalytic Systems: Exploring new transition-metal and organocatalysts for asymmetric [3+2] cycloadditions and other ring-forming reactions to enhance stereocontrol and substrate scope. acs.org

Biocatalytic Methods: Expanding the enzyme toolbox for C-H amination and other transformations to access a wider range of functionalized pyrrolidines. acs.org

Flow Chemistry: Implementing continuous flow processes to improve safety, scalability, and efficiency of pyrrolidine synthesis.

Sustainable Approaches: Utilizing greener solvents, recyclable catalysts like pyrrolidinium (B1226570) acetate, and starting materials from renewable sources. thieme-connect.comthieme-connect.de

| Synthetic Strategy | Key Features | Example Catalyst/Method | Potential Advantages |

|---|---|---|---|

| Biocatalytic C-H Amination | Intramolecular insertion of alkyl nitrene into C(sp³)–H bonds. | Evolved Cytochrome P411 variant (P411-PYS-5149). nih.gov | High enantioselectivity and catalytic efficiency under mild conditions. acs.orgnih.gov |

| Photo-promoted Ring Contraction | Conversion of pyridines to pyrrolidine derivatives. | Photo-promoted reaction with silylborane. osaka-u.ac.jp | Access to complex pyrrolidine skeletons from simple starting materials. osaka-u.ac.jp |

| Improved Linear Synthesis | Shortened reaction sequence with higher overall yield. | Reductive amination followed by deprotection. nih.gov | Greater than 10-fold increase in yield, fewer steps. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | [3+2] cycloaddition using various catalysts (e.g., DABCO, Cs₂CO₃). tandfonline.com | Increased synthetic efficacy, reduced waste, step- and atom-economy. tandfonline.com |

Novel Applications in Catalysis and Advanced Materials Science

The inherent chirality and structural features of (R)-Ethyl 2-(pyrrolidin-2-yl)acetate and related derivatives make them prime candidates for applications beyond their role as simple building blocks. Their integration into more complex systems is opening new avenues in asymmetric catalysis and the development of advanced functional materials.

In catalysis, chiral pyrrolidines are central to the design of ligands for enantioselective metal catalysis and as standalone organocatalysts. A new generation of chiral gold(I) catalysts, incorporating a C₂-symmetric 2,5-diarylpyrrolidine, has demonstrated high enantioselectivities in intramolecular [4+2] cycloaddition reactions. nih.govacs.org These catalysts function by creating a specific chiral pocket where non-covalent interactions between the catalyst and substrate direct the stereochemical outcome. iciq.orgchemrxiv.orgresearchgate.net Similarly, pyrrolidinium acetate has been identified as a green, efficient, and recyclable ionic liquid catalyst for the synthesis of benzimidazoles and benzothiazoles under solvent-free conditions. thieme-connect.comthieme-connect.de

The incorporation of pyrrolidine units into material frameworks is an emerging area of research. For example, a chiral mesoporous hybrid material has been synthesized by integrating pyrrolidine units into a siliceous framework. researchgate.net This material demonstrates the potential for creating heterogeneous catalysts where the chiral active sites are uniformly distributed within a robust, porous architecture, making them suitable for asymmetric Michael additions with high stereocontrol. researchgate.net

Future research in this domain is expected to explore:

Immobilized Catalysts: Grafting chiral pyrrolidine-based catalysts onto solid supports to facilitate catalyst recovery and reuse, enhancing the sustainability of catalytic processes.

Functional Polymers: Synthesizing polymers with pendant chiral pyrrolidine groups for applications in chiral chromatography, sensors, and enantioselective separations.

Metal-Organic Frameworks (MOFs): Using pyrrolidine derivatives as chiral linkers in the construction of MOFs to create materials with well-defined pores and chiral environments for enantioselective catalysis and separations.

| Application Area | Pyrrolidine Derivative Role | Example System | Key Finding/Advantage |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ligand | Gold(I) complexes with C₂-symmetric 2,5-diarylpyrrolidines. nih.govacs.org | High enantioselectivity (e.g., 91:9 to 94:6 er) in [4+2] cycloadditions. acs.org |

| Green Catalysis | Ionic Liquid Catalyst | Pyrrolidinium acetate [Pyrr][CH₃COO]. thieme-connect.comthieme-connect.de | Recyclable, solvent-free catalyst for benzimidazole (B57391) synthesis with excellent yields (up to 96%). thieme-connect.de |

| Advanced Materials | Chiral Building Unit | Chiral mesoporous hybrid silica (B1680970) material (HybPyr). researchgate.net | Homogeneous distribution of active chiral moieties for heterogeneous asymmetric catalysis. researchgate.net |

Advanced Computational Modeling for Rational Design and Prediction of Stereoselectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral molecules and catalysts. For pyrrolidine derivatives, advanced modeling techniques are providing unprecedented insight into the origins of stereoselectivity, thereby guiding the rational design of new, more effective catalysts and synthetic routes.

Density Functional Theory (DFT) calculations have been extensively used to analyze the transition states of reactions catalyzed by pyrrolidine-containing systems. nih.gov For instance, in the case of chiral gold(I) catalysts, DFT and non-covalent interaction (NCI) plots have been used to map the chiral binding pocket and identify the specific attractive interactions between the substrate and catalyst that dictate enantioselective folding. nih.govchemrxiv.orgresearchgate.net These computational studies can explain why subtle changes to the catalyst structure, such as the position of the pyrrolidine ring, can lead to the formation of opposite product enantiomers. acs.org

Beyond analysis, computational tools are being developed for the a priori prediction of experimental outcomes. The open-source tool NEST (NESTed-grid Steric Tomography) was specifically designed to account for steric effects in cylindrical-shaped complexes, allowing for the accurate prediction of experimental enantioselectivities in systems catalyzed by pyrrolidinyl gold(I) complexes. nih.govchemrxiv.org For proline-related organocatalysts in aldol (B89426) reactions, computational studies have revealed how factors like ring puckering and hydrogen bonding in the transition state are crucial determinants of stereoselectivity. nih.govresearchgate.net Such insights are key to designing better catalysts. nih.gov Molecular modeling techniques, including 3D-QSAR, molecular docking, and molecular dynamics (MD) simulations, are also being applied to design novel pyrrolidine derivatives with specific biological targets, showcasing the broad applicability of these computational approaches. nih.gov

Future directions in computational modeling will likely involve:

Machine Learning (ML): Developing ML models trained on experimental and computational data to rapidly predict the stereochemical outcome of reactions involving new pyrrolidine-based catalysts and substrates.

Multi-scale Modeling: Combining quantum mechanics (QM) methods for the reaction center with molecular mechanics (MM) for the broader environment to create more accurate and computationally efficient models of complex catalytic systems.

Dynamic Simulations: Employing advanced MD simulations to better understand the conformational flexibility of catalysts and substrates and how their dynamic behavior influences the reaction pathway and selectivity.

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of transition states and chiral binding pockets in gold(I)-catalyzed reactions. nih.gov | Identifies attractive non-covalent interactions that control enantioselective folding. iciq.orgresearchgate.net |

| NEST (NESTed-grid Steric Tomography) | Prediction of enantioselectivity. chemrxiv.org | Accounts for steric effects in cylindrical complexes to predict experimental enantiomeric ratios. nih.govresearchgate.net |

| 3D-QSAR, Docking, MD Simulations | Rational design of bioactive molecules. nih.gov | Elucidates structural requirements for inhibitors and predicts pharmacokinetic properties. nih.gov |

| DFT Geometries | Understanding stereoselectivity in organocatalyzed aldol reactions. nih.govresearchgate.net | Reveals how catalyst structure, ring conformation, and hydrogen bonding influence stereochemical outcomes. nih.govresearchgate.net |

Q & A

Basic: What are the standard synthetic routes for (R)-Ethyl 2-(pyrrolidin-2-yl)acetate, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification of pyrrolidine derivatives. A validated route includes reacting pyrrolidin-2-yl acetic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester. Enantiomeric purity is critical; chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) ensures retention of the (R)-configuration. Characterization by chiral HPLC or polarimetry confirms purity .

Reagents & Conditions Table:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Pyrrolidin-2-yl acetic acid, EtOH, H₂SO₄ (reflux, 12h) | Esterification | ~65% |

| 2 | L-(+)-Tartaric acid, MeOH (RT, 24h) | Chiral resolution | >98% ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.